(4-Chlorophenyl)(1-oxa-6-azaspiro[2.5]oct-6-yl)methanone
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Overview
Description
(4-Chlorophenyl)(1-oxa-6-azaspiro[2.5]oct-6-yl)methanone is a chemical compound with the molecular formula C13H14ClNO2 and a molecular weight of 251.71 g/mol . This compound is characterized by the presence of a chlorophenyl group and a spirocyclic structure containing an oxa-azaspiro moiety.
Preparation Methods
The synthesis of (4-Chlorophenyl)(1-oxa-6-azaspiro[2.5]oct-6-yl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 1-oxa-6-azaspiro[2.5]octane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
(4-Chlorophenyl)(1-oxa-6-azaspiro[2.5]oct-6-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-Chlorophenyl)(1-oxa-6-azaspiro[2.5]oct-6-yl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(1-oxa-6-azaspiro[2.5]oct-6-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
(4-Chlorophenyl)(1-oxa-6-azaspiro[2.5]oct-6-yl)methanone can be compared with similar compounds such as:
(4-Chlorophenyl)(1-oxa-6-azaspiro[2.5]octan-6-yl)methanone: This compound has a similar structure but differs in the position of the spirocyclic moiety.
(4-Chlorophenyl)(1-oxa-6-azaspiro[2.5]oct-6-yl)ethanone: This compound has an ethanone group instead of a methanone group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(4-chlorophenyl)-(1-oxa-6-azaspiro[2.5]octan-6-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c14-11-3-1-10(2-4-11)12(16)15-7-5-13(6-8-15)9-17-13/h1-4H,5-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVFSIVMBJDAPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CO2)C(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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